2-ethyl-2-methyl-3H-1,3-benzothiazole
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Overview
Description
2-ethyl-2-methyl-3H-1,3-benzothiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse range of biological and industrial applications. The unique structure of this compound makes it a valuable compound in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-2-methyl-3H-1,3-benzothiazole can be achieved through several methods. One common approach involves the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic or basic conditions. This reaction typically requires a solvent such as ethanol and a catalyst like piperidine . Another method involves the cyclization of thioamides or carbon dioxide as raw materials .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize byproducts. Industrial methods may also incorporate green chemistry principles to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-ethyl-2-methyl-3H-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized benzothiazole derivatives .
Scientific Research Applications
2-ethyl-2-methyl-3H-1,3-benzothiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-ethyl-2-methyl-3H-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In medicinal applications, it can interact with proteins or DNA to exert its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-methylbenzothiazole
- 3-methyl-2-benzothiazolinone
- 2-arylbenzothiazole
Uniqueness
2-ethyl-2-methyl-3H-1,3-benzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other benzothiazole derivatives, it may exhibit enhanced stability, reactivity, or biological activity .
Properties
Molecular Formula |
C10H13NS |
---|---|
Molecular Weight |
179.28 g/mol |
IUPAC Name |
2-ethyl-2-methyl-3H-1,3-benzothiazole |
InChI |
InChI=1S/C10H13NS/c1-3-10(2)11-8-6-4-5-7-9(8)12-10/h4-7,11H,3H2,1-2H3 |
InChI Key |
IOZMHSSVDBDSJR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(NC2=CC=CC=C2S1)C |
Origin of Product |
United States |
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